molecular formula C8H7N3O2 B1269553 6-amino-1H-indazole-7-carboxylic acid CAS No. 73907-95-6

6-amino-1H-indazole-7-carboxylic acid

Cat. No.: B1269553
CAS No.: 73907-95-6
M. Wt: 177.16 g/mol
InChI Key: WTUZXIHJWWGAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

  • Antiproliferative Potential: Research indicates that derivatives of 1H-indazole, including those similar to 6-amino-1H-indazole-7-carboxylic acid, show significant potential in antiproliferative activities, suggesting their promise in developing new anticancer agents. Studies on derivatives like 1H-benzo[f]indazole-4,9-dione demonstrate notable antiproliferative activity, highlighting their relevance in cancer research (Molinari et al., 2015).

Antitumor Activity

  • Derivatives in Cancer Cell Inhibition: A specific derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, has been synthesized and shown to effectively inhibit the proliferation of various cancer cell lines, indicating the broader potential of indazole derivatives, including this compound, in antitumor applications (Jiu-Fu Lu et al., 2020).

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Properties: Research on 2-aminobenzothiazole derivatives, related to 1H-indazole structures, exhibits significant antibacterial activity against various microorganisms. These findings underscore the potential for utilizing this compound and its derivatives in developing antibacterial and antifungal agents (Chavan & Pai, 2007).

Pharmaceutical Synthesis

  • Use in Pharmaceutical Synthesis: The synthesis of various indazole derivatives, including those structurally related to this compound, is crucial in pharmaceutical research. These derivatives have diverse applications, ranging from potential anticancer agents to other therapeutic drugs (Bistocchi et al., 1981).

Material Science

  • Application in Crystal Structure Studies: Indazole derivatives, akin to this compound, have been studied for their crystal structures, contributing valuable insights into material science and aiding in the understanding of molecular properties (Hu Yong-zhou, 2008).

Properties

IUPAC Name

6-amino-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZXIHJWWGAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351979
Record name 6-amino-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-95-6
Record name 6-Amino-1H-indazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73907-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-amino-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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